molecular formula C16H20N2 B14516049 2,2'-(Ethane-1,2-diyl)bis(3-methylaniline) CAS No. 62639-55-8

2,2'-(Ethane-1,2-diyl)bis(3-methylaniline)

Cat. No.: B14516049
CAS No.: 62639-55-8
M. Wt: 240.34 g/mol
InChI Key: WMIPSEWKKSCCJQ-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected by an ethane-1,2-diyl bridge, with each aniline group substituted at the 3-position by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) typically involves the reaction of 3-methylaniline with ethylene dichloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amine groups of 3-methylaniline displace the chlorine atoms of ethylene dichloride, forming the desired product.

Reaction Conditions:

    Reagents: 3-methylaniline, ethylene dichloride

    Solvent: Anhydrous methanol

    Catalyst: Sodium hydroxide

    Temperature: 60°C

    Reaction Time: 16 hours

The reaction mixture is then filtered, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the compound can yield the corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst

    Substitution: Halogenating agents (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dihydro derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the aniline groups allows for hydrogen bonding and π-π interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol)
  • 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
  • 1,2-Bis(diphenylphosphino)ethane

Uniqueness

2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) is unique due to the presence of methyl groups at the 3-position of the aniline rings. This substitution pattern influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The ethane-1,2-diyl bridge also imparts flexibility to the molecule, affecting its interactions with other molecules and its overall stability.

Properties

CAS No.

62639-55-8

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-[2-(2-amino-6-methylphenyl)ethyl]-3-methylaniline

InChI

InChI=1S/C16H20N2/c1-11-5-3-7-15(17)13(11)9-10-14-12(2)6-4-8-16(14)18/h3-8H,9-10,17-18H2,1-2H3

InChI Key

WMIPSEWKKSCCJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)CCC2=C(C=CC=C2N)C

Origin of Product

United States

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